6-[(3-Methylphenoxy)methyl]-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[(3-Methylphenoxy)methyl]-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the fused heterocyclic triazolo-thiadiazole family, characterized by a bicyclic core structure comprising a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole ring. This scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The substituents at positions 3 and 6—morpholin-4-ylmethyl and (3-methylphenoxy)methyl—impart distinct physicochemical and biological properties. The morpholine group enhances aqueous solubility through hydrogen bonding, while the 3-methylphenoxy moiety contributes moderate lipophilicity, balancing bioavailability and target interactions .
Properties
IUPAC Name |
4-[[6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-12-3-2-4-13(9-12)23-11-15-19-21-14(17-18-16(21)24-15)10-20-5-7-22-8-6-20/h2-4,9H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXIUFZFMIQALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(3-Methylphenoxy)methyl]-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate reagent.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole intermediate with thiosemicarbazide under acidic conditions.
Introduction of Substituents: The final compound is obtained by introducing the 3-methylphenoxy and morpholin-4-ylmethyl groups through nucleophilic substitution reactions.
Chemical Reactions Analysis
6-[(3-Methylphenoxy)methyl]-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-[(3-Methylphenoxy)methyl]-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used to study structure-activity relationships.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for developing new antibiotics and antiviral drugs.
Medicine: Due to its anticancer and anti-inflammatory properties, it is being investigated for potential therapeutic applications in cancer treatment and inflammatory diseases.
Industry: The compound’s enzyme inhibitory properties make it useful in the development of enzyme inhibitors for various industrial applications
Mechanism of Action
The mechanism of action of 6-[(3-Methylphenoxy)methyl]-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation, antimicrobial activity, and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Pharmacological Activity Comparison
- Anticancer Activity: FPNT (naphthoxy-methyl substituent) demonstrated potent activity against HepG2 liver cancer cells, surpassing doxorubicin in apoptosis induction . The target compound’s methylphenoxy group may offer reduced toxicity compared to naphthoxy but requires empirical validation. 3-Ethyl-6-pyrazolyl derivatives induced chromatin condensation and sub-G1 phase arrest, highlighting the role of pyrazole in apoptosis .
- Antimicrobial Activity: Chloroaryl-substituted derivatives (e.g., 3-(3-chlorophenyl)-6-aryl-triazolo-thiadiazoles) showed significant bacterial/fungal growth inhibition, attributed to electron-withdrawing chlorine . The target compound’s methylphenoxy group may exhibit milder activity but with improved safety.
- Anti-inflammatory Activity: Naphthoxy derivatives (e.g., 3b, 3c) reduced inflammation with lower ulcerogenicity than naproxen, suggesting bulky substituents modulate COX-2 selectivity . The target compound’s methylphenoxy group could similarly balance efficacy and gastrointestinal side effects.
Research Findings and Data Tables
Table 1: Anticancer IC50 Values of Selected Compounds
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| FPNT | HepG2 | 1.2 | |
| 3-Ethyl-6-[4-fluorophenyl-pyrazole] | MCF-7 | 5.8 | |
| CPNT (naphthoxy-methyl) | EAC | 50 mg/kg* | |
| Target Compound | N/A | Pending | — |
*In vivo dose showing increased survival in mice.
Table 2: Physicochemical Properties
| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.1 | 397.45 | 7 |
| 6-(Adamantan-1-yl)-3-F-phenyl | 5.2 | 406.49 | 4 |
| FPNT | 4.8 | 435.47 | 6 |
| 3-Morpholinylmethyl-6-thienyl | 2.9 | 307.39 | 6 |
Biological Activity
The compound 6-[(3-Methylphenoxy)methyl]-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (referred to as Compound X) is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the biological properties of Compound X, focusing on its anticancer, antibacterial, and antifungal activities based on recent research findings.
Chemical Structure
Compound X features a complex structure that includes a triazole ring and a thiadiazole moiety. Its IUPAC name reflects its intricate composition and functional groups that contribute to its biological activity.
Biological Activity Overview
Research has indicated that triazole derivatives possess a wide range of biological activities. The following sections summarize the specific activities of Compound X.
Anticancer Activity
-
Mechanism of Action :
- Triazoles are known to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of key signaling pathways (e.g., NANOG) .
- A study demonstrated that compounds containing triazole structures can synergistically enhance the efficacy of existing chemotherapeutics like sorafenib against non-small cell lung cancer (NSCLC) .
- In Vitro Studies :
| Cell Line | Compound X IC50 (µM) |
|---|---|
| A549 | 27.89 |
| MCF-7 | 32.4 |
Antibacterial Activity
Compound X also exhibits significant antibacterial properties. Research has shown that derivatives containing the triazole moiety can inhibit bacterial growth effectively.
- Activity Spectrum :
Antifungal Activity
The antifungal potential of Compound X is noteworthy, particularly against pathogenic fungi.
- Efficacy Against Fungi :
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced lung cancer demonstrated improved outcomes when combining traditional therapies with triazole derivatives similar to Compound X.
- Case Study 2 : A study on the use of triazoles in treating systemic fungal infections showed a significant reduction in infection rates among patients treated with these compounds compared to standard treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
